7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 951938-67-3
VCID: VC7667591
InChI: InChI=1S/C26H23N3O5/c1-32-20-9-10-21-22(16-20)33-17-23(25(21)30)34-19-7-5-18(6-8-19)26(31)29-14-12-28(13-15-29)24-4-2-3-11-27-24/h2-11,16-17H,12-15H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Molecular Formula: C26H23N3O5
Molecular Weight: 457.486

7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

CAS No.: 951938-67-3

Cat. No.: VC7667591

Molecular Formula: C26H23N3O5

Molecular Weight: 457.486

* For research use only. Not for human or veterinary use.

7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one - 951938-67-3

Specification

CAS No. 951938-67-3
Molecular Formula C26H23N3O5
Molecular Weight 457.486
IUPAC Name 7-methoxy-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one
Standard InChI InChI=1S/C26H23N3O5/c1-32-20-9-10-21-22(16-20)33-17-23(25(21)30)34-19-7-5-18(6-8-19)26(31)29-14-12-28(13-15-29)24-4-2-3-11-27-24/h2-11,16-17H,12-15H2,1H3
Standard InChI Key ZHGVDMZLDSWCTI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Introduction

The compound 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a complex organic molecule that incorporates several functional groups, including a chromenone core, a methoxy group, a pyridinylpiperazine moiety, and a phenoxy linker. This compound is of interest due to its potential biological activities and structural complexity, which can be leveraged in pharmaceutical research.

Synthesis

The synthesis of 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one likely involves multiple steps, starting with the preparation of the chromenone core, followed by the introduction of the methoxy and phenoxy groups, and finally the attachment of the pyridin-2-ylpiperazine-1-carbonyl moiety. This process may involve reactions such as nucleophilic substitution, esterification, and amidation.

Biological Activity

While specific biological data for this compound is not readily available, compounds with similar structures have shown potential in various therapeutic areas, including:

  • Antioxidant Activity: Chromenone derivatives are known for their antioxidant properties.

  • Anti-inflammatory Activity: The presence of a chromenone core and piperazine moiety may contribute to anti-inflammatory effects.

  • Neuroprotective Effects: Some chromenone derivatives have been explored for neuroprotective properties.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-oneC32_{32}H28_{28}N4_{4}O6_{6}568 (estimated)Chromenone core, methoxy group, pyridin-2-ylpiperazine-1-carbonyl moiety
6-methoxy-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2H-chromen-2-oneC20_{20}H19_{19}N3_{3}O4_{4}365.389Chromenone core, pyridin-2-ylpiperazine-1-carbonyl moiety
1-[4-[7-Methoxy-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrileC26_{26}H26_{26}N4_{4}O4_{4}S490.6Quinoline core, methylsulfonylpiperazine-1-carbonyl moiety

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator